molecular formula C7H7ClN2O B018017 Imidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 100592-11-8

Imidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No.: B018017
CAS No.: 100592-11-8
M. Wt: 170.59 g/mol
InChI Key: NYKPDOMWNWJIRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a versatile chemical scaffold in medicinal chemistry research, forming the core structure for developing novel therapeutic agents. This compound is part of the imidazo[1,2-a]pyridine class, a "drug prejudice" scaffold recognized for its significant presence in bioactive molecules and approved drugs across various disease areas . Researchers are particularly interested in this scaffold for its potential in oncology and infectious disease research. Derivatives of the imidazo[1,2-a]pyridine core have demonstrated promising anti-cancer activity by inhibiting the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival . Studies on specific analogues have shown they can induce G2/M cell cycle arrest and promote intrinsic apoptosis in cancer cell lines, including melanoma and cervical cancer models, in a partially p53-dependent manner . Furthermore, this chemical series is being actively investigated in anti-tuberculosis (TB) drug discovery. Related compounds, such as the clinical candidate Telacebec (Q203), are known to target the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting oxidative phosphorylation and demonstrating potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The exploration of this scaffold also extends to other research areas, including the study of its metal complexes for their DNA interaction capabilities and cytotoxic effects . This compound serves as a foundational building block for the synthesis of novel derivatives, enabling researchers to explore structure-activity relationships and develop new chemical probes and lead compounds.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKPDOMWNWJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516001
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100592-11-8
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride
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Preparation Methods

Acid-Catalyzed Cyclization

The direct condensation of 2-aminopyridine derivatives with carbonyl-containing substrates remains a cornerstone for imidazo[1,2-a]pyridine synthesis. For Imidazo[1,2-a]pyridin-8-ol hydrochloride, p-toluenesulfonic acid (pTSA) or sulfuric acid catalyzes the cyclization of 2-amino-5-hydroxypyridine with α-halo ketones or aldehydes under solventless conditions. This method achieves moderate yields (45–60%) but requires careful temperature control to avoid side reactions such as Ortoleva–King type transformations.

Key Reaction Parameters

SubstrateCatalystTemperature (°C)Yield (%)
2-Amino-5-hydroxypyridine + BromoacetaldehydepTSA8058
2-Amino-5-hydroxypyridine + ChloroacetoneH₂SO₄10052

Iodine-Mediated Reactions

Iodine serves as a dual catalyst and oxidant in eco-friendly protocols. A mechanochemical approach using automated grindstone chemistry enables the synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives at ambient temperature. Here, 2-amino-5-hydroxypyridine reacts with α,α-dichloroacetone in the presence of iodine (10 mol%) and ammonium acetate, achieving 68% yield within 2 hours. The mechanism involves:

  • Iodine-assisted enolization of the ketone.

  • Tautomerization and cyclization.

  • Oxidative aromatization to form the hydroxyl group.

Halogenation and Cross-Coupling Strategies

Bromo Intermediate Synthesis

A patent route for related compounds (e.g., olprinone hydrochloride) highlights the utility of brominated intermediates. 2-Amino-5-bromopyridine undergoes ring-closure with bromoacetaldehyde diethyl acetal to yield 6-bromoimidazo[1,2-a]pyridine, which is subsequently hydrolyzed to the 8-hydroxy derivative. This method, though involving harsh conditions (H₂SO₄, 100°C), provides a scalable pathway with 65–70% purity before hydrochloride salt formation.

Optimization Challenges

  • Bromine residue removal requires repeated recrystallization.

  • Over-oxidation risks necessitate inert atmospheres.

Oxidative Coupling and Multicomponent Reactions

DMSO-Iodine System

VulcanChem’s protocol employs dimethyl sulfoxide (DMSO) as a methylene donor and iodine (20 mol%) with potassium persulfate (K₂S₂O₈) in a one-pot reaction. 2-Amino-5-hydroxypyridine reacts with aryl ketones at 80°C for 6 hours, yielding 70–75% this compound after HCl treatment.

Advantages

  • Atom-economical with minimal byproducts.

  • Tolerates electron-withdrawing substituents on aryl ketones.

Mechanistic Insights

  • DMSO generates reactive methylene intermediates.

  • Iodine facilitates C–N bond formation.

  • K₂S₂O₈ ensures oxidative aromatization.

Comparative Analysis of Methodologies

MethodCatalystYield (%)Reaction Time (h)Scalability
Acid-Catalyzed CyclizationpTSA/H₂SO₄45–604–8Moderate
Iodine MechanochemicalI₂/NH₄OAc682High
Bromo Intermediate RouteH₂SO₄65–7012Low
DMSO-Iodine OxidativeI₂/K₂S₂O₈70–756High

Critical Observations

  • Green Chemistry : Iodine-mediated and mechanochemical methods align with sustainable practices due to solvent-free conditions and low energy input.

  • Purity Concerns : Bromo routes require extensive purification, whereas oxidative coupling minimizes impurities .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridin-8-ol hydrochloride serves as a valuable scaffold for drug development due to its ability to interact with various biological targets. Notable applications include:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling. Inhibiting Btk can be beneficial in treating autoimmune diseases and certain cancers .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridin-8-ol exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Research indicates that this compound may help modulate inflammatory responses, suggesting potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science:

  • Scaffold for New Materials : Due to its chemical properties, it can be utilized as a building block in synthesizing novel materials with specific electronic or optical properties.

Case Study 1: Inhibition of Btk

A study investigated the efficacy of this compound as a Btk inhibitor. The compound exhibited an IC50 value of less than 100 nanomolar in biochemical assays, demonstrating its potential for treating B-cell mediated diseases .

Case Study 2: Antibacterial Activity

In vitro tests conducted on synthesized derivatives of imidazo[1,2-a]pyridin-8-ol showed potent activity against various bacterial strains. The results indicated that modifications to the hydroxyl group position could enhance antibacterial efficacy .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is known to inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets may include enzymes involved in nucleic acid synthesis or cell wall formation . Additionally, the compound’s ability to form stable complexes with metal ions enhances its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations at Position 8

The substituent at position 8 significantly alters physicochemical and pharmacological properties. Key analogs include:

Carboxylic Acid Derivatives
  • Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS 145335-90-6):
    • Molecular Formula : C₈H₇ClN₂O₂
    • Molecular Weight : 198.61 g/mol
    • Key Features : The carboxylic acid group enhances hydrogen bonding and solubility in polar solvents compared to the hydroxyl variant. This derivative is validated for use in RP-HPLC methods for pharmaceutical analysis .
Amine Derivatives
  • Imidazo[1,2-a]pyridin-8-amine hydrochloride (C₇H₈ClN₃):
    • Molecular Weight : 169.61 g/mol
    • Key Features : The amine group confers basicity, enabling salt formation and improved crystallinity. It is commonly used as an intermediate in drug synthesis .
  • C-Imidazo[1,2-a]pyridin-6-yl-methylamine hydrochloride (CAS 1352305-21-5):
    • Molecular Formula : C₈H₁₀ClN₃
    • Pharmacological Relevance : Methylamine-substituted analogs exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Halogenated Derivatives
  • 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride (CAS 1820607-31-5):
    • Molecular Formula : C₇H₅Cl₂IN₂
    • Molecular Weight : 314.94 g/mol
    • Applications : Halogenation increases lipophilicity and metabolic stability, critical for antiviral drug design .
  • 8-Chloro-imidazo[1,2-a]pyridine (CAS 1195251-29-6):
    • Synthetic Utility : Chlorine substitution facilitates cross-coupling reactions for further functionalization .

Physicochemical and Analytical Comparisons

Property Imidazo[1,2-a]pyridin-8-ol HCl (Hypothetical) 8-Carboxylic Acid HCl 8-Amine HCl 6-Chloro-8-iodo HCl
Molecular Weight ~170.6 g/mol* 198.61 g/mol 169.61 g/mol 314.94 g/mol
Solubility Moderate in water High (polar solvents) Low (organic solvents) Very low (lipophilic)
RP-HPLC Retention N/A Validated Not reported Not reported
Biological Activity Antioxidant potential* Enzyme inhibition CNS targeting Antiviral

*Theoretical estimates based on structural analogs.

Biological Activity

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its fused bicyclic structure, which includes a pyridine and an imidazole ring. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of approximately 170.6 g/mol. The compound's unique structural features contribute to its biological activity and make it a valuable scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiparasitic Activity : It has shown efficacy against Leishmania donovani and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. In vitro studies demonstrated that the compound effectively inhibited these parasites in intracellular infection assays with low cytotoxicity to host cells .
  • Antimicrobial Properties : The compound has been identified as a potent inhibitor of Mycobacterium tuberculosis and Mycobacterium bovis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of tuberculosis .
  • Enzyme Inhibition : this compound interacts with several enzymes, particularly protein kinases involved in cell signaling pathways. Its ability to bind to the active sites of these enzymes suggests potential applications in cancer treatment by modulating cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the imidazo[1,2-a]pyridine scaffold can influence biological activity. For instance:

ModificationEffect on Activity
Hydroxyl Group PositioningEnhances binding affinity to target proteins
Substitution at the 8-positionAlters antiparasitic efficacy without increasing toxicity
Variations in the nitrogen contentImpacts antimicrobial potency

These findings indicate that careful modification of the imidazo[1,2-a]pyridine structure can lead to compounds with enhanced therapeutic profiles.

Case Study 1: Antiparasitic Efficacy

A collaborative study utilized virtual screening to identify Imidazo[1,2-a]pyridin-8-ol derivatives as hits against visceral leishmaniasis. The optimized compounds demonstrated improved antiparasitic activity and selectivity indices compared to initial hits from high-throughput screening campaigns. This research highlights the potential for developing targeted therapies against parasitic infections using this scaffold .

Case Study 2: Tuberculosis Inhibition

Another significant study focused on the inhibition of Mycobacterium tuberculosis. Researchers identified several derivatives of Imidazo[1,2-a]pyridin-8-ol that exhibited potent activity against drug-resistant strains. The study provided evidence for the compound's mechanism of action through targeting specific bacterial enzymes critical for survival, thus paving the way for new tuberculosis treatments .

Q & A

Q. What statistical methods validate the robustness of synthetic protocols?

  • Answer : Apply ANOVA to assess batch-to-batch variability and Grubbs’ test to identify outliers. For method validation, calculate relative standard deviation (RSD) across triplicate runs and use control charts to monitor process stability. Collaborative trials with inter-laboratory data sharing enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[1,2-a]pyridin-8-ol hydrochloride
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